7-(Trifluoromethyl)quinoline-3-carboxylic acid
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Overview
Description
7-(Trifluoromethyl)quinoline-3-carboxylic acid is a chemical compound with the molecular formula C11H6F3NO2 and a molecular weight of 241.17 g/mol . It is a quinoline derivative characterized by the presence of a trifluoromethyl group at the 7th position and a carboxylic acid group at the 3rd position of the quinoline ring. This compound is known for its significant applications in various fields, including medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-(Trifluoromethyl)quinoline-3-carboxylic acid typically involves the reaction of 3-amino benzotrifluoride with diethyl 2-(ethoxymethylene) malonate, followed by cyclization in diphenylether at elevated temperatures
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar routes as laboratory methods, with optimizations for scale-up, yield, and purity. The use of continuous flow reactors and advanced purification techniques may be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions: 7-(Trifluoromethyl)quinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: Electrophilic substitution reactions can occur at the quinoline ring, particularly at positions 2 and 4.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nitrating agents are employed under acidic or basic conditions.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Alcohols or aldehydes.
Substitution: Halogenated or nitrated quinoline derivatives.
Scientific Research Applications
7-(Trifluoromethyl)quinoline-3-carboxylic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 7-(Trifluoromethyl)quinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, facilitating its interaction with cellular membranes and intracellular targets.
Comparison with Similar Compounds
4-Hydroxy-7-trifluoromethylquinoline-3-carboxylic acid: Similar in structure but with a hydroxyl group at the 4th position.
4-Chloro-7-trifluoromethylquinoline-3-carboxylic acid ethyl ester: Contains a chloro group and an ethyl ester moiety.
Uniqueness: 7-(Trifluoromethyl)quinoline-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These features contribute to its versatility in various chemical reactions and its potential as a pharmacophore in drug design .
Properties
IUPAC Name |
7-(trifluoromethyl)quinoline-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F3NO2/c12-11(13,14)8-2-1-6-3-7(10(16)17)5-15-9(6)4-8/h1-5H,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPYGOIBPYXRZJA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=NC=C(C=C21)C(=O)O)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F3NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70652878 |
Source
|
Record name | 7-(Trifluoromethyl)quinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70652878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71082-51-4 |
Source
|
Record name | 7-(Trifluoromethyl)quinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70652878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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